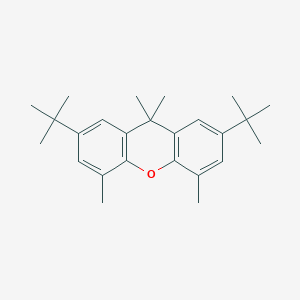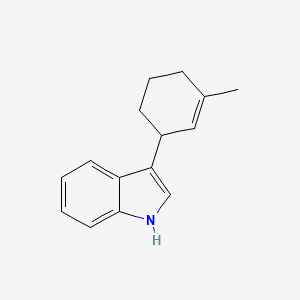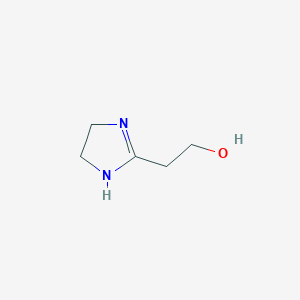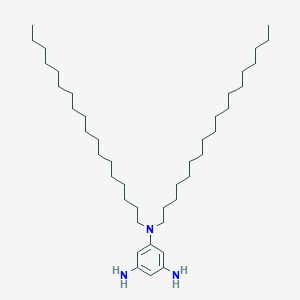![molecular formula C14H29BrSiTe B12558936 Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide CAS No. 143798-87-2](/img/structure/B12558936.png)
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide is a tellurium-based compound with the molecular formula C14H29SiTe.Br. This compound belongs to the class of telluronium salts, which are known for their strong chalcogen bonding interactions. These interactions make telluronium compounds valuable in various applications, including organocatalysis and materials science .
准备方法
The synthesis of Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding telluronium salt. The reaction conditions often include the use of solvents such as dichloromethane and the presence of catalysts to facilitate the formation of the telluronium compound
化学反应分析
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide has several scientific research applications:
Biology: The compound’s strong chalcogen bonding interactions make it useful in studying molecular recognition and binding processes.
作用机制
The mechanism of action of Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide involves its ability to form strong chalcogen bonds with electron-rich atoms. This interaction is due to the presence of a σ-hole on the tellurium atom, which allows it to act as an electrophilic region. The compound can interact with nucleophilic entities, facilitating various chemical reactions. The molecular targets and pathways involved in these interactions are primarily related to the tellurium atom’s ability to form stable bonds with other atoms .
相似化合物的比较
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide can be compared with other similar compounds, such as:
Selenonium compounds: These compounds contain selenium instead of tellurium and exhibit similar chalcogen bonding interactions but with different strengths and reactivities.
Sulfonium compounds: These compounds contain sulfur and are less reactive compared to telluronium compounds due to the weaker chalcogen bonding interactions.
The uniqueness of this compound lies in its strong chalcogen bonding interactions, which make it more effective in certain catalytic and binding applications compared to its sulfur and selenium analogs .
属性
CAS 编号 |
143798-87-2 |
|---|---|
分子式 |
C14H29BrSiTe |
分子量 |
433.0 g/mol |
IUPAC 名称 |
bis(2-methylpropyl)-(3-trimethylsilylprop-2-ynyl)tellanium;bromide |
InChI |
InChI=1S/C14H29SiTe.BrH/c1-13(2)11-16(12-14(3)4)10-8-9-15(5,6)7;/h13-14H,10-12H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
UTFIJZZDGQKHKA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C[Te+](CC#C[Si](C)(C)C)CC(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)

![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)



![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)




